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molecular formula C7H4ClN3O B1493660 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 171178-47-5

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No. B1493660
M. Wt: 181.58 g/mol
InChI Key: BBPUOYYUBFLNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541481B2

Procedure details

DMF (0.1 ml) was added to 6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one (1.82 g, 10 mmol) followed by dropwise addition of thionyl chloride (10 ml). The flask was fitted with a condenser and a drying tube and the contents heated to reflux for 20 minutes whereupon the solids dissolved. The heating was continued for a further 1 h and then cooled. Toluene was added to wash the sides of the flask and the solvents were evaporated in vacuo. Azeotroping with toluene was repeated twice and the crude so obtained was taken through to the next step.
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C=O)C.[Cl:6][C:7]1[N:17]=[CH:16][C:10]2[N:11]=[CH:12][NH:13][C:14](=O)[C:9]=2[CH:8]=1.S(Cl)([Cl:20])=O>C1(C)C=CC=CC=1>[Cl:20][C:14]1[C:9]2[CH:8]=[C:7]([Cl:6])[N:17]=[CH:16][C:10]=2[N:11]=[CH:12][N:13]=1

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.82 g
Type
reactant
Smiles
ClC1=CC2=C(N=CNC2=O)C=N1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fitted with a condenser and a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
the contents heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 minutes whereupon the solids
Duration
20 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
to wash the sides of the flask
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Azeotroping with toluene
CUSTOM
Type
CUSTOM
Details
the crude so obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C2=C(N=CN1)C=NC(=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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